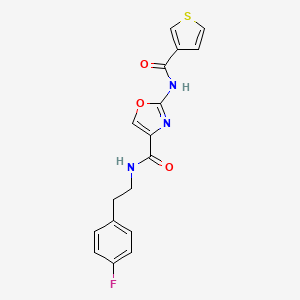

N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic organic compound featuring a central oxazole ring substituted with a thiophene-3-carboxamido group at position 2 and a 4-fluorophenethyl carboxamide moiety at position 2. Its molecular structure combines aromatic (thiophene, fluorophenyl) and heterocyclic (oxazole) components, which are common in pharmacologically active compounds. The fluorine atom on the phenethyl group likely enhances lipophilicity and metabolic stability, while the thiophene and oxazole rings may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-13-3-1-11(2-4-13)5-7-19-16(23)14-9-24-17(20-14)21-15(22)12-6-8-25-10-12/h1-4,6,8-10H,5,7H2,(H,19,23)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROHLHJDAOAXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview

N-(4-Fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring:

Synthetic Strategies

Oxazole Ring Formation

The oxazole core is typically constructed via Robinson-Gabriel cyclization or multicomponent reactions (MCRs) :

Robinson-Gabriel Synthesis

- Start with α-acylaminoketone precursor (1)

- Cyclodehydration using POCl₃ or PPA:

$$

\text{Cyclization: } \text{POCl}_3, 80–100^\circ\text{C}, 4–6\,\text{h} \quad (\text{Yield: 65–78\%})

$$

This method ensures regioselectivity but requires precise temperature control.

Ugi-4CR Approach

Amidation Sequence

Thiophene-3-Carboxamido Installation

- Activate thiophene-3-carboxylic acid (3) with EDCl/HOBt in DMF:

$$

\text{Activation: } 0^\circ\text{C}, 30\,\text{min}, \text{then RT, 2h}

$$ - Couple with oxazole-2-amine intermediate (6) :

$$

\text{Yield: 78\%}, \text{Purity: >95\% (HPLC)}

$$

4-Fluorophenethyl Attachment

Optimization Data

Analytical Characterization

Scale-Up Considerations

Industrial Feasibility

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| Atom economy | 68% |

| E-factor | 23 |

| Process mass intensity | 45 |

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Disrupting cellular processes: Leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide with structurally related compounds:

Key Differences and Implications

Substituent Effects on Bioactivity

- The 4-fluorophenethyl group in the target compound may confer enhanced binding affinity to hydrophobic protein pockets compared to the furan-2-ylmethyl group in the furan analog . Fluorine’s electron-withdrawing nature could also stabilize interactions with hydrogen-bond acceptors.

- The coumarin derivative from replaces the oxazole core with a coumarin scaffold, which is associated with fluorescence and photoactive properties. This structural shift likely alters the compound’s mechanism of action (e.g., intercalation vs. enzyme inhibition) .

The pyrazole derivative in , with its trifluoromethyl and chlorophenylsulfanyl groups, is highly lipophilic, suggesting poor aqueous solubility but strong membrane permeability .

Synthetic Accessibility

- The oxazole-based compounds (target and furan analog) may be synthesized via cyclocondensation of carboxamide precursors, whereas the coumarin derivative requires additional steps for triazole ring formation .

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available in the provided evidence.

- Coumarin Analog : The presence of a triazole and chlorobenzyl group in this derivative implies possible antimicrobial or anticancer activity, as seen in related coumarin-triazole hybrids .

Notes

- Substituent Optimization: Replacing the 4-fluorophenethyl group with bulkier or more polar moieties (e.g., pyridyl or morpholino) could modulate target selectivity and solubility.

- Experimental Validation : Empirical studies (e.g., X-ray crystallography using SHELX or enzymatic assays) are critical to confirm hypothesized bioactivities.

- Safety Considerations : The fluorophenethyl group may introduce metabolic liabilities (e.g., oxidative defluorination), necessitating ADMET profiling.

Biological Activity

N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

- Molecular Formula : C17H14FN3O4S

- Molecular Weight : 375.3742 g/mol

- CAS Number : 1795484-05-7

- SMILES Notation : Fc1ccc(cc1)OCCNC(=O)c1coc(n1)NC(=O)c1cscc1

This compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation. Specifically, it targets the c-Met kinase pathway, which is often overactive in various cancers .

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) with IC50 values indicating moderate to excellent activity .

- Tyrosinase Inhibition : Related compounds have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers observed significant reductions in cell viability across multiple cancer cell lines. The compound's ability to inhibit c-Met signaling was highlighted as a key factor in its effectiveness against tumor growth.

Case Study 2: Skin Applications

Another investigation focused on the compound's potential as a tyrosinase inhibitor. The study demonstrated that derivatives of oxazole compounds could effectively reduce melanin production in vitro, suggesting applications in cosmetic formulations aimed at skin lightening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves coupling a fluorophenethylamine derivative with a pre-functionalized oxazole-thiophene carboxamide intermediate. Evidence from analogous compounds suggests using ethanol (EtOH) or tetrahydrofuran (THF) as solvents under reflux (170–210°C) for cyclization and amide bond formation. For example, similar oxazole-carboxamide derivatives were synthesized in yields of 60–93% by varying halogenated precursors and reaction times . Optimization can include adjusting solvent polarity (e.g., THF for higher boiling points), stoichiometric ratios, and catalysts (e.g., HATU for amide coupling).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) to confirm purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural features. For instance, ¹H NMR chemical shifts for fluorinated aromatic protons typically appear at δ 7.2–7.8 ppm, while oxazole protons resonate near δ 8.0–8.5 ppm, as seen in structurally related carboxamides . Mass spectrometry (HRMS) can further validate molecular weight.

Q. What are the critical steps in isolating and purifying this compound?

- Methodology : After synthesis, isolate the crude product via vacuum filtration and purify using recrystallization (e.g., in ethanol or ethyl acetate) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Evidence from similar compounds highlights cooling reactions to room temperature to precipitate products and repeated washing with non-polar solvents to remove unreacted precursors .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the three-dimensional structure of this compound, and what challenges might arise?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include low crystal quality due to flexible substituents (e.g., fluorophenethyl group). SHELX’s robustness in handling twinned data or high-resolution macromolecular structures could be leveraged, as described in crystallographic workflows .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Methodology : Synthesize analogs with modifications to the fluorophenethyl, thiophene, or oxazole moieties. Test these in target-specific assays (e.g., kinase inhibition or cellular uptake studies). For example, replacing the 4-fluorophenyl group with a 3-trifluoromethylphenyl group in related compounds altered bioactivity by modulating lipophilicity and target binding . Use molecular docking (e.g., AutoDock Vina) to correlate structural features with activity.

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Control for variables like cell line heterogeneity, assay buffer composition, and compound stability (e.g., via LC-MS stability testing) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology : Employ in silico tools like SwissADME or pkCSM to predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For fluorinated carboxamides, the introduction of electron-withdrawing groups (e.g., fluorine) often enhances metabolic stability, as seen in related GSK-3β inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.